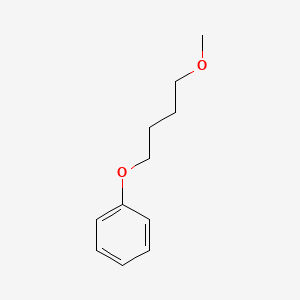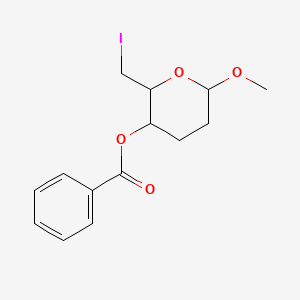
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphoramidate group, which includes a phosphorus atom bonded to nitrogen and oxygen atoms. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Another method involves the oxidative cross-coupling of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine, followed by purification steps to isolate the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s quality.
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler phosphoramidate structures.
Substitution: The chloroethyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various phosphoramidate derivatives, which can be further utilized in different applications. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a range of functionalized phosphoramidates.
科学的研究の応用
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions, given its ability to form stable complexes with biological molecules.
Medicine: The compound has potential therapeutic applications, including as a precursor for developing drugs targeting specific enzymes and pathways.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to the inhibition or modulation of their activity. This interaction is facilitated by the compound’s phosphoramidate group, which can undergo nucleophilic attack by amino acid residues in the target proteins.
類似化合物との比較
Similar Compounds
- 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
- Phenyl phosphorodichloridate
- 2,3-Dihydroxypropylamine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. The presence of both dihydroxypropyl and chloroethyl groups allows for diverse chemical modifications, making it a versatile reagent in various applications.
特性
CAS番号 |
17773-94-3 |
|---|---|
分子式 |
C13H20Cl2NO5P |
分子量 |
372.2 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino-phenoxyphosphoryl]oxypropane-1,2-diol |
InChI |
InChI=1S/C13H20Cl2NO5P/c14-6-8-16(9-7-15)22(19,20-11-12(18)10-17)21-13-4-2-1-3-5-13/h1-5,12,17-18H,6-11H2 |
InChIキー |
HBYCFRYSXHQVKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)

![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)



![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)



